N,N-dicyclopentyl-5-nitrofuran-2-carboxamide
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Overview
Description
N,N-dicyclopentyl-5-nitrofuran-2-carboxamide is a compound belonging to the class of nitrofuran derivatives. These compounds are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry. The presence of the nitrofuran moiety in the structure imparts significant pharmacological properties, making it a compound of interest in various scientific research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-dicyclopentyl-5-nitrofuran-2-carboxamide typically involves the nitration of furan derivatives followed by amide formation. One common method includes the nitration of furfural to obtain 5-nitrofuran-2-carbaldehyde, which is then converted to the corresponding carboxylic acid. The carboxylic acid is then reacted with dicyclopentylamine to form the desired carboxamide .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient nitration and amide formation. The reaction conditions are optimized to achieve high yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N,N-dicyclopentyl-5-nitrofuran-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The nitro group can be reduced to form hydroxylamine or amine derivatives.
Substitution: The furan ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Electrophilic reagents like halogens and sulfonyl chlorides are employed.
Major Products Formed
Oxidation: Formation of nitroso and hydroxylamine derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of halogenated or sulfonated furan derivatives
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its antimicrobial and antifungal properties.
Medicine: Explored for its potential as an antibacterial and anticancer agent.
Industry: Utilized in the development of new materials with specific properties
Mechanism of Action
The mechanism of action of N,N-dicyclopentyl-5-nitrofuran-2-carboxamide involves the interaction with cellular components, leading to the inhibition of essential biological processes. The nitro group undergoes reduction within the cell, generating reactive intermediates that can damage DNA and other cellular structures. This results in the inhibition of cell growth and proliferation, making it effective against various pathogens .
Comparison with Similar Compounds
Similar Compounds
- N-benzyl-5-nitrofuran-2-carboxamide
- N-phenyl-5-nitrofuran-2-carboxamide
- 2-(5-nitrofuran-2-yl)-1,3,4-thiadiazole derivatives
Uniqueness
N,N-dicyclopentyl-5-nitrofuran-2-carboxamide is unique due to its specific structural features, such as the presence of the dicyclopentyl groups, which enhance its lipophilicity and potentially improve its biological activity compared to other nitrofuran derivatives .
Properties
IUPAC Name |
N,N-dicyclopentyl-5-nitrofuran-2-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2O4/c18-15(13-9-10-14(21-13)17(19)20)16(11-5-1-2-6-11)12-7-3-4-8-12/h9-12H,1-8H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RRLDJKBDGXWTNQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)N(C2CCCC2)C(=O)C3=CC=C(O3)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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